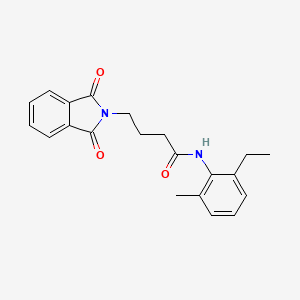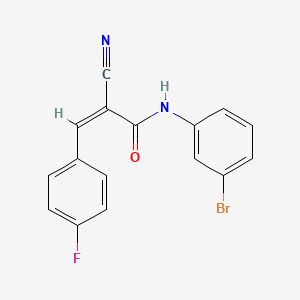
N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BFA belongs to the class of acrylamides and is synthesized through a multistep reaction.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation. N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide has also been found to inhibit the activity of microtubule-associated proteins (MAPs) that are involved in the formation and stability of microtubules. Furthermore, N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide has also been found to modulate the expression of various genes and proteins that are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide in lab experiments is its ability to inhibit the activity of various enzymes and proteins, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of using N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide in lab experiments is its cytotoxicity, which can limit its use in certain cell lines and experimental models.
Zukünftige Richtungen
There are several future directions for the research on N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide. One of the future directions is to investigate the potential therapeutic applications of N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another future direction is to study the mechanism of action of N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide in more detail to identify potential targets for drug development. Furthermore, future research can focus on developing novel derivatives of N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide with improved pharmacological properties and reduced cytotoxicity.
Conclusion:
In conclusion, N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide is a promising compound with potential therapeutic applications in various diseases. The synthesis of N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide involves a multistep reaction, and the compound has been extensively studied for its scientific research applications. N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide have been identified, highlighting the potential of this compound for the development of novel therapeutics.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide involves a multistep reaction that starts with the reaction of 3-bromobenzaldehyde with malononitrile to form 3-bromo-2-cyanoacrylonitrile. This intermediate is then reacted with 4-fluoroaniline to form N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide. The overall yield of N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)acrylamide is approximately 40%, and the purity of the compound can be achieved through recrystallization.
Eigenschaften
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O/c17-13-2-1-3-15(9-13)20-16(21)12(10-19)8-11-4-6-14(18)7-5-11/h1-9H,(H,20,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQNPLGCAVLNLM-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC=C(C=C2)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(4-fluorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)
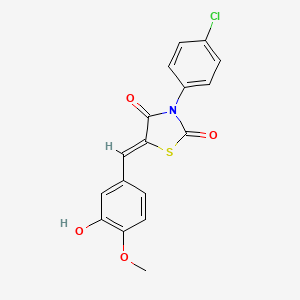

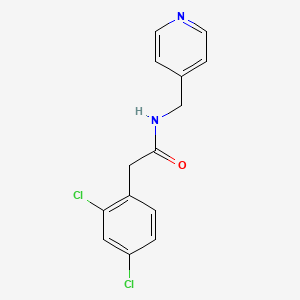
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5210504.png)
![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)
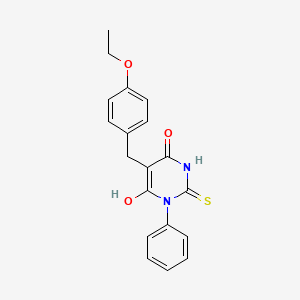

![4-[(6-chloro-1,3-benzothiazol-2-yl)thio]-1-(4-fluorophenyl)-1-butanone](/img/structure/B5210543.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5210548.png)
![4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)
